molecular formula C9H13NO B152096 (R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS No. 22038-86-4

(R)-(+)-1-(4-Methoxyphenyl)ethylamine

Cat. No. B152096
CAS RN: 22038-86-4
M. Wt: 151.21 g/mol
InChI Key: JTDGKQNNPKXKII-SSDOTTSWSA-N
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Description

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a chiral amine that is of interest in various chemical and pharmaceutical applications. It is related to compounds that have been studied for their potential use in asymmetric synthesis and as intermediates in the production of analgesic drugs. The compound's optical purity and potential for inducing asymmetry in reactions make it a valuable subject of study in the field of organic chemistry .

Synthesis Analysis

The synthesis of chiral amines, including (R)-(+)-1-(4-Methoxyphenyl)ethylamine, has been explored through asymmetric reactions. For instance, optically pure chiral amines have been synthesized by reacting arylmethylideneamines with Grignard reagents, achieving 100% optical purity. These compounds were then converted into hydrochlorides for further evaluation . Additionally, the synthesis of polymerizable monomers containing functional groups, such as (R)- and (S)-1-(4-vinylphenyl)ethylamine, has been reported, with the optically pure forms obtained through racemic resolution .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of (R)-1-(methoxycarbonyl)ethyl(R)(+)-α-methylbenzylaminebis(dimethylglyoximato)cobalt(III) was elucidated, revealing a twisted bis(dimethylglyoximato) cobalt moiety due to steric repulsion, which is believed to induce asymmetry in hydrogenation reactions . Similarly, the crystal structure of a less-soluble diastereomeric salt of 1-(3-methoxyphenyl)ethylamine with mandelic acid was determined, showing a layer-like arrangement that contributes to high resolution efficiency .

Chemical Reactions Analysis

The chemical behavior of (R)-(+)-1-(4-Methoxyphenyl)ethylamine can be inferred from studies on similar compounds. The aforementioned twisted bis(dimethylglyoximato) cobalt complex is proposed to influence the asymmetry in hydrogenation reactions, with the Co–C bond cleavage proceeding mainly through inversion of configuration . This suggests that the steric and electronic properties of the (R)-(+)-1-(4-Methoxyphenyl)ethylamine moiety can significantly affect the course of chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-(+)-1-(4-Methoxyphenyl)ethylamine are not detailed in the provided papers, related compounds have been characterized using various analytical techniques. For instance, a new rhodamine derivative was characterized by 1H-NMR, 13C-NMR, FTIR, and high-resolution MS, indicating the importance of these methods in determining the properties of such compounds . The optical resolution of chiral amines using enantiomerically pure mandelic acid also highlights the significance of optical purity and the ability to form diastereomeric salts, which can influence solubility and other physical properties .

Scientific Research Applications

Enantioselective Synthesis

(R)-(+)-1-(4-Methoxyphenyl)ethylamine has been utilized in the enantioselective synthesis of pharmaceutical compounds. For example, it was used in the optical resolution of 1-(3-methoxyphenyl)ethylamine with mandelic acid to obtain key intermediates for new phenyl carbamate drugs, demonstrating high resolution efficiency (Sakai et al., 1993).

Biocatalytic Processes

This compound has been involved in efficient biocatalytic processes. An example is the resolution of 1-(3′-bromophenyl)ethylamine by enantioselective lipase-mediated acylation, yielding high yields and enantiomeric excess, showcasing its potential in the production of chiral amines (Gill, Das, & Patel, 2007).

Chiral Discrimination Studies

Studies on chiral discrimination and interaction between enantiomers and serum albumins have also employed (R)-(+)-1-(4-Methoxyphenyl)ethylamine. These studies are crucial for the development of chiral drugs and understanding biological systems (Fang et al., 2013).

In Polymer Science

In the field of polymer science, (R)-(+)-1-(4-Methoxyphenyl)ethylamine has been used to study the properties of imprinted polymers. These studies involve examining the morphology, structure, and recognition properties of the polymers, contributing to the development of selective and efficient polymeric materials (Luliński & Maciejewska, 2013).

Asymmetric Catalysis

The compound has been involved in the synthesis and structural studies of new chiral ligands for asymmetric catalysis. These ligands are crucial in the field of organometallic chemistry and have wide applications in the synthesis of enantiomerically pure products (Togni et al., 1994).

Safety And Hazards

“®-(+)-1-(4-Methoxyphenyl)ethylamine” is classified as dangerous . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored under inert gas .

properties

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGKQNNPKXKII-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348903
Record name (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(4-Methoxyphenyl)ethylamine

CAS RN

22038-86-4
Record name (+)-1-(4-Methoxyphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22038-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
A Ichikawa, H Ono, Y Mikata - Crystals, 2017 - mdpi.com
The crystal structures of salts 6–9 prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid [(R)-MαNP acid, (R)-1] and (R)-1-arylethylamines [salt 6, (R)-1-(4-methoxyphenyl)…
Number of citations: 1 www.mdpi.com
M Enamullah, AKMR Uddin, AC Chamayou… - … für Naturforschung B, 2007 - degruyter.com
Condensation of salicylaldehyde with enantiopure (R)-(1-aryl-ethyl)amines yields the enantiopure Schiff bases (R)-N-(1-aryl-ethyl)salicylaldimine (HSB*; aryl = phenyl, 2-methoxyphenyl…
Number of citations: 44 www.degruyter.com
M Enamullaha, AKMR Uddina, AC Chamayoub… - academia.edu
Condensation of salicylaldehyde with enantiopure (R)-(1-aryl-ethyl) amines yields the enantiopure Schiff bases (R)-N-(1-aryl-ethyl) salicylaldimine (HSB∗; aryl= phenyl, 2-…
Number of citations: 2 www.academia.edu
S Reemers, U Englert - Inorganic Chemistry Communications, 2002 - Elsevier
The crystal structures of three new coordination compounds have been determined by X-ray diffraction: reaction of the enantiomerically pure ligands R-1-(4 ′ -methoxyphenyl)…
Number of citations: 16 www.sciencedirect.com
EI Musina, AA Karasik, AS Balueva… - European Journal of …, 2012 - Wiley Online Library
Cyclic seven‐membered bisphosphanes, namely 1‐aza‐3,6‐diphosphacycloheptanes 3–5 (3: 3,6‐diphenyl‐1‐(1‐phenylethyl)‐1‐aza‐3,6‐diphosphacycloheptane; 4: 1‐[(1R)‐1‐(4′‐…
E Fernandez, K Maeda, MW Hooper… - … –A European Journal, 2000 - Wiley Online Library
Catecholboronate esters formed by asymmetric hydroboration of arylalkenes are not directly converted to amines by reaction with hydroxylamine‐O‐sulfonic acid. Prior conversion to a …
G Hernández-Téllez, S Bernes, A Mendoza… - Acta Crystallographica …, 2016 - scripts.iucr.org
A series of thiophenes substituted in positions 2 and 5 by imine groups have been synthesized using a solvent-free approach, and their crystal structures determined. The substituents …
Number of citations: 7 scripts.iucr.org
G Martelli, M Orena, S Rinaldi - 2011 - Wiley Online Library
3‐Substituted (Z)‐2‐(bromomethyl)propenoates reacted with (S)‐1‐(4‐methoxyphenyl)ethylamine in the presence of astoichiometric amount of quinidine to yield (R)‐3‐[(tert‐…
I Yonemura, N Yasuda, T Kawanami… - …, 2006 - kyushu-u.elsevierpure.com
Both (2R, 5R)-and (2S, 5S)-diethynylpyrrolidines were conveniently synthesized from 3, 6-bis (mesyloxy)-1, 7-octadiyne in optically pure forms via (R)-1-(4-methoxyphenyl) ethylamine-…
Number of citations: 1 kyushu-u.elsevierpure.com
LD Zhang, TT Zhou, SX Qi, J Xi… - Chemistry–An Asian …, 2014 - Wiley Online Library
Enantioselective total syntheses of lycopodium alkaloids lycoposerramine‐V and 5‐epi‐lycoposerramine‐V have been accomplished. Features of the newly established total synthesis …
Number of citations: 12 onlinelibrary.wiley.com

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